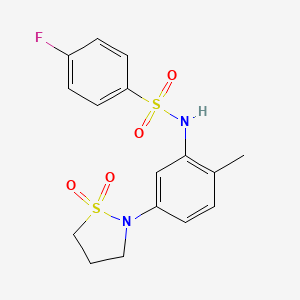

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzenesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidine ring fused to a methyl-substituted phenyl group. The compound features a 4-fluorobenzenesulfonamide moiety, which is a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFJRQRGLGFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in cell cycle regulation, particularly during the transition from the G1 phase to the S phase.

Mode of Action

It is known to interact with cdk2. The interaction with CDK2 may inhibit the kinase’s activity, leading to cell cycle arrest and potentially inducing apoptosis.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound may prevent the progression of the cell cycle from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. By inhibiting CDK2, the compound may cause cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase. This could potentially lead to apoptosis, or programmed cell death.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide

This analogue () replaces the 2-methylphenyl group with a 2-methoxyphenyl substituent. Methyl groups, as in the target compound, are less polar but may enhance lipophilicity, influencing membrane permeability .

| Compound Name | Aromatic Substituent | Key Functional Groups | Impact on Properties |

|---|---|---|---|

| Target Compound | 2-methylphenyl | Sulfonamide, isothiazolidine dioxide | Moderate lipophilicity |

| N-(5-(1,1-dioxido...-2-methoxyphenyl)-...sulfonamide | 2-methoxyphenyl | Sulfonamide, isothiazolidine dioxide | Enhanced polarity, H-bond capacity |

Sulfonamide Derivatives with Heterocyclic Systems

Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] incorporate a triazole-thione core instead of the isothiazolidine ring. The thione group introduces tautomerism (thione ↔ thiol), which is absent in the target compound. IR spectra confirm the dominance of the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . This tautomerism may affect binding dynamics in biological systems compared to the rigid isothiazolidine dioxide structure.

Chromen-Pyrazolopyrimidine Derivatives ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a chromenone and pyrazolopyrimidine scaffold. Unlike the target compound’s isothiazolidine ring, this structure includes fused heterocycles with a higher molecular weight (589.1 g/mol vs. ~380 g/mol estimated for the target). The chromenone moiety may confer fluorescence properties, useful in imaging studies .

Oxadiazole-Benzoxazole Analogues ()

N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a) replaces the sulfonamide group with an oxadiazole-benzoxazole system. Oxadiazoles are bioisosteres for esters and amides, offering metabolic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.